![molecular formula C18H25N3O2 B2579891 1-(4-乙基苯基)-5-氧代-N-哌啶-4-基吡咯烷-3-甲酰胺 CAS No. 1291842-45-9](/img/structure/B2579891.png)
1-(4-乙基苯基)-5-氧代-N-哌啶-4-基吡咯烷-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide, also known as EPPTB, is a small molecule inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator MDM2. It was first identified in a high-throughput screening campaign and has been shown to have potential therapeutic applications in cancer treatment.
科学研究应用
中枢神经系统 (CNS) 活性
对杂环化合物(包括与 1-(4-乙基苯基)-5-氧代-N-哌啶-4-基吡咯烷-3-甲酰胺 类似的结构)的研究已经确定了各种官能化学基团,这些基团可用作合成具有 CNS 活性的化合物的先导分子。这些化合物具有广泛的效果,从抑郁到欣快和惊厥,表明它们在开发具有最小化不良反应(如成瘾和耐受性)的新型 CNS 药物中的潜力 (Saganuwan, 2017).
N-杂环的合成
手性亚磺酰胺,特别是叔丁基亚磺酰胺,在 N-杂环的不对称合成中,突出了生成结构多样的哌啶、吡咯烷、氮杂环丙烷及其衍生物的方法学途径。这些化合物因存在于天然产物和治疗应用中而具有重要意义,表明我们的化合物核心结构在药物化学中的相关性 (Philip et al., 2020).
药理特性改进
立体化学在分子的药理特性中起着至关重要的作用。例如,对苯甲哌醋——一种具有类似吡咯烷酮结构的化合物——的研究表明,对映体纯净版本表现出改善的生物学特性。这表明探索 1-(4-乙基苯基)-5-氧代-N-哌啶-4-基吡咯烷-3-甲酰胺 的立体化学可以显着增强其药理特性 (Veinberg et al., 2015).
治疗潜力
杂环化合物在合成新药中的探索表明了广泛的治疗潜力,包括抗肿瘤剂。对 1-[4-(2-氨基乙氧基)苯甲酰基]-3,5-双-(亚苄基)-4-哌啶酮的综述展示了一系列具有良好细胞毒性特性的化合物,表明类似结构在癌症治疗中的潜力 (Hossain et al., 2020).
作用机制
Target of Action
The primary targets of the compound 1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide are currently unknown
Result of Action
The molecular and cellular effects of 1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide . Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and exerts its effects.
属性
IUPAC Name |
1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-2-13-3-5-16(6-4-13)21-12-14(11-17(21)22)18(23)20-15-7-9-19-10-8-15/h3-6,14-15,19H,2,7-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERWEDIDIZKGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-5-oxo-N-piperidin-4-ylpyrrolidine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。